REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:17][C:18](=O)[CH3:19])[CH:9]([C:14](=O)[CH3:15])[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+:25]>C(O)(=O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH3:15][C:14]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH:17]=[C:18]([CH3:19])[N:25]=1 |f:1.2,4.5.6.7.8.9.10|
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Name
|
methyl 3-(4-fluorophenyl)-2-(1-oxoethyl)-5-oxohexanoate
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Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C(C(=O)OC)C(C)=O)CC(C)=O
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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120 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring, until the precursor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed
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Type
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CUSTOM
|
Details
|
could no longer be detected by thin-layer chromatography (4 h)
|
Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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FILTRATION
|
Details
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filtered
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Type
|
WASH
|
Details
|
the solid residue was washed with ethanol and toluene
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
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Type
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ADDITION
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Details
|
the pH was adjusted to 8-9 by addition of solid sodium bicarbonate
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Type
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EXTRACTION
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Details
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the mixture was extracted several times with ether
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Type
|
WASH
|
Details
|
The combined extracts were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by column chromatography (silica gel, cyclohexane/ethyl acetate 2:1)
|
Type
|
CUSTOM
|
Details
|
provided 23.6 g (91%) of XVa in the form of white crystals
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=C1C(=O)OC)C1=CC=C(C=C1)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |